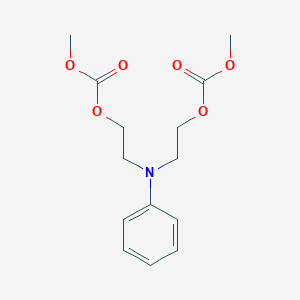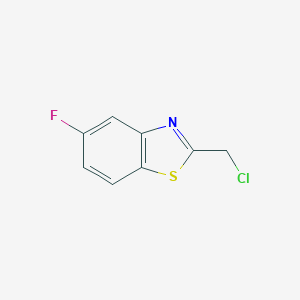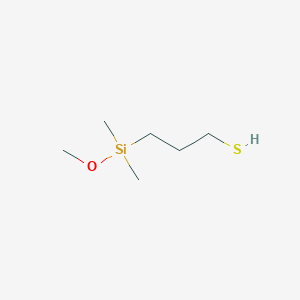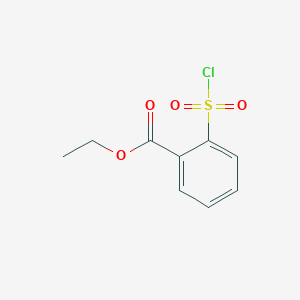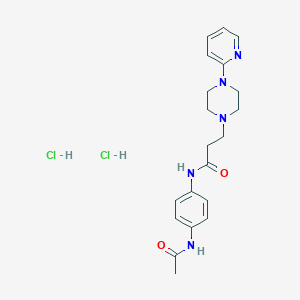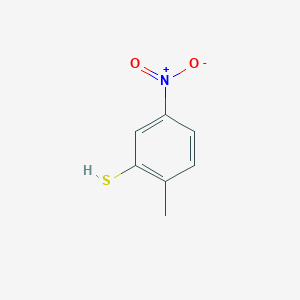
2-Methyl-5-nitrobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitrobenzenethiol (MNBT) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. MNBT is a yellow crystalline solid that is soluble in organic solvents and has a distinct odor. The compound is also known as 2-Mercapto-5-nitrotoluene or 2-Methyl-5-nitrobenzene-1-thiol.
Wirkmechanismus
The mechanism of action of MNBT is not well understood. However, it is believed that the compound interacts with thiol groups in proteins and enzymes, leading to changes in their activity and function. MNBT has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
MNBT has been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. MNBT has also been shown to protect cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
MNBT has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a high yield. MNBT is also stable under normal laboratory conditions and can be stored for extended periods of time.
However, MNBT also has some limitations for lab experiments. The compound has a low water solubility, which can make it difficult to work with in aqueous solutions. MNBT is also toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when working with MNBT.
Zukünftige Richtungen
There are several future directions for research on MNBT. One area of research is the development of MNBT-based fluorescent dyes for bioimaging and sensing applications. Another area of research is the synthesis of MNBT-based liquid crystals for display technology and optical communication.
MNBT also has potential applications in the field of medicine. The compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of MNBT.
Conclusion:
In conclusion, 2-Methyl-5-nitrobenzenethiol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. MNBT can be synthesized by the reaction of 2-methyl-5-nitrochlorobenzene with sodium hydrosulfide. The compound has been shown to have anti-inflammatory and antioxidant properties, and it has potential applications in various fields such as catalysis, sensing, and drug delivery. MNBT also has potential applications in the field of medicine. Further research is needed to explore the potential applications of MNBT and to understand its mechanism of action.
Synthesemethoden
MNBT can be synthesized by the reaction of 2-methyl-5-nitrochlorobenzene with sodium hydrosulfide. The reaction takes place in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified through recrystallization. The yield of MNBT is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
MNBT has been extensively used in scientific research for various applications. One of the main applications of MNBT is in the synthesis of thiol-functionalized gold nanoparticles. These nanoparticles have unique optical and electronic properties that make them useful in various fields such as catalysis, sensing, and drug delivery.
Another application of MNBT is in the synthesis of fluorescent dyes. MNBT can be used as a precursor for the synthesis of fluorescent dyes that have high quantum yields and good photostability. These dyes have potential applications in bioimaging and sensing.
MNBT has also been used in the synthesis of liquid crystals. The compound can be used as a mesogen in the synthesis of liquid crystals that have potential applications in display technology and optical communication.
Eigenschaften
CAS-Nummer |
100960-02-9 |
|---|---|
Produktname |
2-Methyl-5-nitrobenzenethiol |
Molekularformel |
C7H7NO2S |
Molekulargewicht |
169.2 g/mol |
IUPAC-Name |
2-methyl-5-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3 |
InChI-Schlüssel |
PRVMZPCBBFWMAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






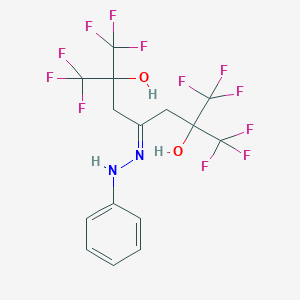
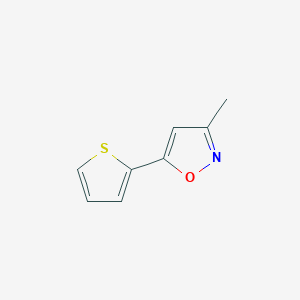


![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

